An In-depth Technical Guide to 3-(1,3-Dioxoisoindolin-2-yl)propanoic Acid (N-Phthaloyl-β-alanine)
An In-depth Technical Guide to 3-(1,3-Dioxoisoindolin-2-yl)propanoic Acid (N-Phthaloyl-β-alanine)
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 3-(1,3-dioxoisoindolin-2-yl)propanoic acid, a compound of significant interest to researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
3-(1,3-Dioxoisoindolin-2-yl)propanoic acid, also widely known as N-Phthaloyl-β-alanine, is an organic compound featuring a phthalimide (B116566) group attached to the nitrogen of β-alanine.[1][2] This structure imparts a unique combination of a protected amino group and a reactive carboxylic acid function, making it a valuable building block in organic synthesis.[1]
Systematic IUPAC Name: 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Synonyms:
-
3-Phthalimidopropanoic acid[1]
-
3-Phthalimidopropionic acid[1]
-
Pht-Beta-Ala-Oh[1]
-
β-(N-Phthalimido)propionic acid[1]
Chemical Identifiers:
| Identifier | Value |
| CAS Number | 3339-73-9[1][2][3] |
| Molecular Formula | C₁₁H₉NO₄[1][2] |
| Molecular Weight | 219.19 g/mol [2][4] |
| InChI Key | DXXHRZUOTPMGEH-UHFFFAOYSA-N[1] |
| SMILES | O=C(O)CCN1C(=O)C2=CC=CC=C2C1=O[1] |
Physicochemical and Spectral Properties
This compound typically presents as a white to off-white crystalline solid.[1] A summary of its key physicochemical properties is provided below.
Physicochemical Properties:
| Property | Value | Source |
| Melting Point | 148-153 °C | [4] |
| Boiling Point | No experimental data available. | [5] |
| Solubility | Soluble in polar solvents such as water and methanol. Soluble in chloroform. | [1][6] |
| pKa | No experimental data available. |
Spectral Data:
Detailed experimental 1H NMR, 13C NMR, and FTIR spectral data for 3-(1,3-dioxoisoindolin-2-yl)propanoic acid were not available in the public domain at the time of this review. Researchers are advised to acquire this data experimentally upon synthesis or purchase.
Synthesis and Experimental Protocols
The synthesis of 3-(1,3-dioxoisoindolin-2-yl)propanoic acid is typically achieved through the condensation of phthalic anhydride (B1165640) with β-alanine. Below are two detailed experimental protocols.
Protocol 1: Fusion Method
This protocol involves the direct fusion of the reactants at an elevated temperature.
Materials:
-
Phthalic anhydride (500 g)
-
β-alanine (267 g)
-
Water
Procedure:
-
A mixture of phthalic anhydride and β-alanine is heated to 200°C for 15 minutes.[7]
-
The molten mixture is then poured into 1500 ml of water, leading to the precipitation of the product.[7]
-
The precipitate is collected by filtration.[7]
-
The crude product is recrystallized from ethanol to yield pure phthaloyl-β-alanine.[7]
Expected Yield: Approximately 81.6% (537 g).[7]
Protocol 2: Stirred Reaction Method
This method involves heating the reactants with stirring, followed by recrystallization.
Materials:
-
β-alanine (25 g, 0.28 mole)
-
Phthalic anhydride (41.6 g, 0.28 mole)
-
Ethyl acetate
Procedure:
-
β-alanine and phthalic anhydride are heated at 150°C with stirring for three hours.[8]
-
The reaction mixture is then cooled.[8]
-
The solid product is recrystallized from ethyl acetate.[8]
Expected Yield: Approximately 90% (55 g).[8]
Applications in Research and Drug Development
3-(1,3-Dioxoisoindolin-2-yl)propanoic acid is a versatile molecule with several applications in scientific research and pharmaceutical development.
-
Pharmaceutical Intermediate: It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[4] Its structure is a key component in the development of novel therapeutic agents, including inhibitors of pancreatic lipase (B570770) and HIV-1 protease.[6][9]
-
Peptide Synthesis: The phthaloyl group acts as an effective protecting group for the primary amine of β-alanine, making it a valuable reagent in peptide synthesis.[1][4] This allows for the incorporation of this β-amino acid into peptide chains while preventing unwanted side reactions.
-
Hapten for Immunological Studies: N-Phthaloyl-β-alanine can function as a hapten. When coupled to a carrier protein like ovalbumin (OVA) using methods such as the mixed anhydride method, it can be used to elicit an immune response and generate antibodies for immunological assays.[10]
-
Bioconjugation: This compound is utilized in bioconjugation processes, where it facilitates the attachment of biomolecules to other molecules or surfaces, which is particularly relevant in the design of drug delivery systems.[4]
-
Material Science: It finds applications in the development of specialty polymers where specific chemical properties are desired for enhanced performance.[4]
While the biological activity of derivatives of N-Phthaloyl-β-alanine has been explored, there is no readily available information on its direct involvement in specific cellular signaling pathways.
Safety and Handling
As with any chemical reagent, 3-(1,3-dioxoisoindolin-2-yl)propanoic acid should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and potential hazards.
Conclusion
3-(1,3-Dioxoisoindolin-2-yl)propanoic acid is a valuable and versatile chemical entity with a well-defined structure and accessible synthetic routes. Its utility as a protected amino acid and a building block for more complex molecules makes it a compound of continuing interest in medicinal chemistry, organic synthesis, and materials science. Further research into its biological activities and potential therapeutic applications is warranted.
References
- 1. CAS 3339-73-9: N-Phthaloyl-β-alanine | CymitQuimica [cymitquimica.com]
- 2. 3339-73-9[3-(1,3-Dioxoisoindolin-2-yl)propanoic acid]- Acmec Biochemical [acmec.com.cn]
- 3. parchem.com [parchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 3339-73-9|3-(1,3-Dioxoisoindolin-2-yl)propanoic acid|BLD Pharm [bldpharm.com]
- 6. usbio.net [usbio.net]
- 7. prepchem.com [prepchem.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
